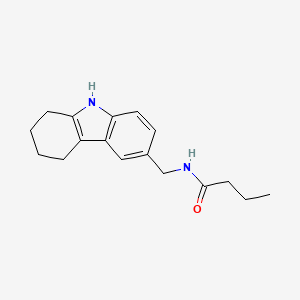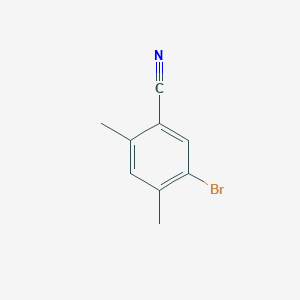![molecular formula C26H28N10O3S B2529654 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-2,6-dion CAS No. 850914-41-9](/img/no-structure.png)
8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-2,6-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a purine ring, a piperazine ring, a phenyl ring, and a tetrazole ring. The exact structure can be determined using techniques like X-ray diffraction analysis, NMR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die neuartige Verbindung zeigt vielversprechende antibakterielle Aktivität. Forscher haben sie über ein dreistufiges Protokoll synthetisiert, das gute Ergebnisse erzielt hat . Weitere Studien könnten die Wirksamkeit gegen bestimmte Bakterienstämme, mögliche Wirkmechanismen und synergistische Wirkungen mit bestehenden Antibiotika untersuchen.
Wirkmechanismus
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, the compound’s action on these receptors could affect the signaling pathways associated with these neurotransmitters.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile . .
Result of Action
Given its target, it is likely that it affects the function of smooth muscles in blood vessels, lower urinary tract, and prostate .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the introduction of a tetrazole and a sulfanyl group. The final product is obtained by methylation of the purine ring.", "Starting Materials": [ "4-Methoxyaniline", "1-Boc-piperazine", "7-bromo-3-methylpurine-2,6-dione", "Phenyl isocyanate", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 4-(4-Methoxyphenyl)piperazine\n- 4-Methoxyaniline is reacted with 1-Boc-piperazine in the presence of a coupling agent such as DIC or EDC to obtain 4-(4-Methoxyphenyl)piperazine.\n\nStep 2: Synthesis of 7-(2-Aminoethyl)-3-methylpurine-2,6-dione\n- 7-bromo-3-methylpurine-2,6-dione is reacted with sodium azide in DMF to obtain 7-azido-3-methylpurine-2,6-dione.\n- The azide group is reduced to an amine group using sodium hydride in DMF.\n- The amine group is then coupled with 2-(1-phenyltetrazol-5-yl)sulfanyl ethylamine in the presence of a coupling agent such as DIC or EDC to obtain 7-(2-aminoethyl)-3-methylpurine-2,6-dione.\n\nStep 3: Synthesis of 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione\n- 4-(4-Methoxyphenyl)piperazine is reacted with phenyl isocyanate in the presence of a coupling agent such as DIC or EDC to obtain 4-(4-Methoxyphenyl)piperazin-1-yl phenylcarbamate.\n- 7-(2-Aminoethyl)-3-methylpurine-2,6-dione is then added to the reaction mixture and stirred to obtain 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(2-phenylcarbamoyl-ethyl)-purine-2,6-dione.\n- The sulfanyl group is then introduced by reacting the above product with thionyl chloride and sodium azide in DMF to obtain 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione.\n\nStep 4: Methylation of the Purine Ring\n- The final product is obtained by methylation of the purine ring using methyl iodide in the presence of a base such as potassium carbonate." ] } | |
CAS-Nummer |
850914-41-9 |
Molekularformel |
C26H28N10O3S |
Molekulargewicht |
560.64 |
IUPAC-Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C26H28N10O3S/c1-32-22-21(23(37)28-25(32)38)35(16-17-40-26-29-30-31-36(26)19-6-4-3-5-7-19)24(27-22)34-14-12-33(13-15-34)18-8-10-20(39-2)11-9-18/h3-11H,12-17H2,1-2H3,(H,28,37,38) |
InChI-Schlüssel |
SJNFQCAJASNSJG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NN=NN5C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE](/img/structure/B2529572.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)




![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)
